Diphyllin

Overview

Description

Preparation Methods

Diphyllin can be prepared through the separation of ethanol extracts of Diphylleia sinensis or Rostellularia procumbens by combining gel column chromatography and high-speed counter-current chromatography . This method allows for the efficient isolation of this compound from natural sources.

Chemical Reactions Analysis

Diphyllin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include ethyl acetate, n-hexane, and anhydrous sodium sulfate . The major products formed from these reactions are often derivatives of this compound with enhanced bioactivity .

Scientific Research Applications

Antiviral Applications

Diphyllin exhibits broad-spectrum antiviral activity against multiple enveloped RNA and DNA viruses. Its mechanism primarily involves the inhibition of vacuolar (H^+) ATPases, which are crucial for endosomal acidification—a process that many viruses exploit to enter host cells.

Key Findings:

- Broad-Spectrum Activity: this compound has been shown to inhibit the replication of viruses from several families, including Flaviviridae (e.g., West Nile virus), Rhabdoviridae (e.g., rabies virus), and Herpesviridae (e.g., herpes simplex virus type 1) at low micromolar concentrations without cytotoxic effects on host cells .

- Mechanism of Action: By blocking endosomal acidification, this compound prevents the fusion of viral membranes with endosomes, thereby hindering viral entry and replication .

- Specific Viruses Studied:

Case Studies:

- A study demonstrated that this compound effectively reduced viral titers in mouse models infected with influenza viruses and showed enhanced effects when combined with conventional antiviral agents like oseltamivir .

- Another investigation highlighted this compound's potential against SARS-CoV-2, showing significant reductions in viral copy numbers in vitro .

Antitumor Activity

This compound also displays promising antitumor properties, particularly through its role as a V-ATPase inhibitor.

Mechanism:

- The inhibition of V-ATPase leads to disrupted pH homeostasis within cancer cells, which can induce cell cycle arrest and inhibit proliferation .

Research Insights:

- In vitro studies on esophageal cancer cell lines TE-1 and ECA-109 revealed that this compound not only inhibited cell migration but also induced S-phase arrest, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Beyond its antiviral and anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Applications:

- The compound has shown efficacy in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Summary Table of this compound Applications

| Application Type | Mechanism | Key Findings | Notable Viruses/Cancers |

|---|---|---|---|

| Antiviral | V-ATPase inhibition | Broad-spectrum activity against enveloped viruses; non-cytotoxic up to 100 µM | West Nile virus, Zika virus, rabies virus |

| Antitumor | pH disruption | Induces S-phase arrest; inhibits migration in cancer cell lines | Esophageal cancer (TE-1, ECA-109) |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic benefits in inflammatory conditions | N/A |

Mechanism of Action

Diphyllin exerts its effects primarily through the inhibition of vacuolar (H+)-ATPases (V-ATPases) . This inhibition disrupts the endosomal acidification process required by numerous enveloped viruses to trigger their respective viral infection cascades after entering host cells by receptor-mediated endocytosis . The inhibition of V-ATPase activity is also the mechanism behind its anti-tumor, anti-virus, and anti-inflammatory activities .

Comparison with Similar Compounds

Diphyllin is unique due to its broad-spectrum bioactivity and its ability to inhibit V-ATPase . Similar compounds include cleistanthin A and B, which also exhibit anti-tumor and antiviral activities . this compound’s broad-spectrum antiviral activity and its effectiveness in inhibiting V-ATPase make it particularly noteworthy .

Biological Activity

Diphyllin is a natural compound classified as an arylnaphthalene lignan lactone, primarily isolated from the leaves of Astilboides tabularis. Recent studies have highlighted its diverse biological activities, including potent antiviral, anti-tumor, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

V-ATPase Inhibition

One of the most significant mechanisms through which this compound exerts its biological effects is by inhibiting vacuolar H+-ATPase (V-ATPase). This inhibition disrupts the acidification of endosomal compartments, which is crucial for various cellular processes, including viral entry and replication. Studies have shown that this compound's ability to inhibit V-ATPase correlates with its antiviral and anti-tumor activities .

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against several enveloped RNA and DNA viruses. Its efficacy has been particularly noted against:

- SARS-CoV-2 : Research indicates that this compound exhibits a stronger antiviral effect against SARS-CoV-2 compared to other compounds like cleistanthin B. The compound significantly reduces viral replication in cell cultures .

- Other Viruses : It has also shown effectiveness against tick-borne encephalitis virus, West Nile virus, Zika virus, and herpes simplex virus type 1. The compound acts by blocking viral entry and replication cycles, making it a promising candidate for further antiviral drug development .

Anti-tumor Activity

This compound's anti-tumor properties are attributed to its impact on various signaling pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is critical in cancer progression. Studies have reported that this compound reduces the expression of key oncogenes such as c-Myc and cyclin D1 .

Study on Antiviral Efficacy

In a study examining this compound's effect on SARS-CoV-2, researchers treated Vero E6 cells with varying concentrations of this compound. The results indicated a significant decrease in viral spike protein expression and overall viral titer with increasing concentrations of this compound (12.5 µM to 50 µM), showcasing its potential as an antiviral agent .

Anti-tumor Mechanism Exploration

Another study focused on the anti-cancer effects of glycosylated this compound derivatives. It was found that these derivatives exhibited enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. The IC50 values for various derivatives were reported as low as 0.09 µM against specific cancer cell lines .

Summary of Biological Activities of this compound

| Activity | Mechanism | Target Viruses/Cancer Types | IC50 Values |

|---|---|---|---|

| Antiviral | V-ATPase inhibition | SARS-CoV-2, Zika virus, West Nile virus | 12.5 - 50 µM (SARS-CoV-2) |

| Anti-tumor | Inhibition of Wnt/β-catenin signaling | Various cancer cell lines | 0.09 - 3.48 µM |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | General inflammatory conditions | Not specified |

| Antioxidant | Scavenging free radicals | General oxidative stress conditions | Not specified |

Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Effect at 50 µM |

|---|---|---|

| Vero E6 | >100 | 75% cell viability |

| CaCo-2 | 54.6 ± 4.8 | Significant cytotoxicity |

Properties

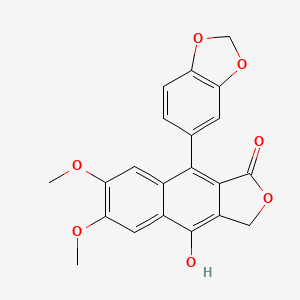

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-24-15-6-11-12(7-16(15)25-2)20(22)13-8-26-21(23)19(13)18(11)10-3-4-14-17(5-10)28-9-27-14/h3-7,22H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEJANRODATDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O)COC3=O)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176534 | |

| Record name | Diphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22055-22-7 | |

| Record name | 9-(1,3-Benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22055-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022055227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-6,7-DIMETHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4PN5LDP26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.